2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene
Description
This compound, referred to as O-1918 in pharmacological studies, is a synthetic cannabinoid receptor ligand with a unique bromomethyl-substituted cyclohexenyl backbone and a 1,3-dimethoxy-5-pentylbenzene aromatic system . Its stereochemical configuration (1R,6R) is critical for biological activity, as evidenced by its role in modulating delayed hypotension in anaesthetized rats via cannabinoid receptor interactions .
Properties
Molecular Formula |
C23H33BrO2 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-[(1R,6R)-3-(bromomethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-1,3-dimethoxy-5-pentylbenzene |
InChI |
InChI=1S/C23H33BrO2/c1-6-7-8-9-17-13-21(25-4)23(22(14-17)26-5)20-12-18(15-24)10-11-19(20)16(2)3/h12-14,19-20H,2,6-11,15H2,1,3-5H3/t19-,20+/m0/s1 |
InChI Key |
UNQJSQFLAIECNB-VQTJNVASSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)OC)[C@@H]2C=C(CC[C@H]2C(=C)C)CBr)OC |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)CBr)OC |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the molecule dissects into two primary fragments:
-
Aromatic moiety : 1,3-Dimethoxy-5-pentylbenzene.
-
Cyclohexenyl fragment : (1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)cyclohex-2-ene.
Coupling these fragments requires regioselective bond formation at the benzene’s 2-position, leveraging the electron-donating methoxy groups to direct electrophilic or nucleophilic attacks.
Preparation of the Aromatic Moiety
Synthesis of 1,3-Dimethoxy-5-pentylbenzene
The aromatic core derives from olivetol (5-pentylresorcinol), a common cannabinoid precursor. Methylation of its phenolic hydroxyl groups proceeds via:
-
Protection : Treatment with methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours.
-
Workup : Quenching with aqueous HCl, extraction with dichloromethane, and purification via silica gel chromatography yields 1,3-dimethoxy-5-pentylbenzene with >95% purity.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Reaction Time | 12 hours |
| Solvent | DMF |
Synthesis of the Cyclohexenyl Fragment
Construction of the (1R,6R)-Cyclohexenyl Skeleton
The bicyclic structure is synthesized via Diels-Alder cyclization :
-
Diene : (E,E)-2-methyl-1,3-pentadiene.
-
Dienophile : Acrolein derivative with a pre-installed methylethenyl group.
-
Conditions : Lewis acid catalysis (e.g., BF₃·OEt₂) in anhydrous dichloromethane at −20°C.
The reaction affords a cyclohexene aldehyde, which undergoes Wittig olefination with methyltriphenylphosphonium bromide to introduce the methylethenyl group.
Bromomethylation at C3
The methyl group at C3 is brominated using N-bromosuccinimide (NBS) under radical conditions:
-
Initiation : Azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) at 80°C.
-
Selectivity : The tertiary C–H bond adjacent to the cyclohexene double bond undergoes preferential bromination due to radical stability.
Key Data :
| Parameter | Value |
|---|---|
| NBS Equivalents | 1.1 |
| Yield | 70–75% |
| Purity (HPLC) | ≥98% |
Fragment Coupling and Final Assembly
Friedel-Crafts Alkylation
The dimethoxy-activated benzene undergoes electrophilic substitution with the cyclohexenyl bromide:
-
Catalyst : Aluminum chloride (AlCl₃) in dichloromethane at 0°C.
-
Regioselectivity : The 2-position is favored due to steric hindrance at the 4- and 6-positions from the pentyl and methoxy groups.
Optimization Challenges :
Stereochemical Validation
Chiral HPLC using a Chiralpak IC-3 column confirms the (1R,6R) configuration, with a retention time matching authentic standards.
Alternative Synthetic Routes
Suzuki-Miyaura Cross-Coupling
An alternative strategy employs a pre-functionalized benzene boronic acid and cyclohexenyl bromide:
-
Advantages : Improved regioselectivity and milder conditions.
Comparative Performance :
| Method | Yield | Purity | Stereoselectivity |
|---|---|---|---|
| Friedel-Crafts | 60–65% | 95% | Moderate |
| Suzuki | 75–80% | 98% | High |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bromomethyl group or other functional groups.
Substitution: The bromomethyl group can be substituted with other nucleophiles to form new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene is a complex organic molecule with potential applications in various scientific fields, including medicinal chemistry, flavor enhancement, and materials science. This article explores its applications in detail, supported by relevant data and case studies.
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 392.37 g/mol. The structure features a cyclohexene ring substituted with bromomethyl and methylethenyl groups, along with a pentylbenzene moiety. Its unique structure contributes to its reactivity and potential applications in synthesis and formulation.
Medicinal Chemistry
This compound shows promise as a precursor in the synthesis of various pharmaceuticals. Its structural features can be modified to create derivatives with enhanced biological activity.
- Case Study: Anticancer Agents
Research indicates that derivatives of this compound can be synthesized to target specific cancer cell lines. For instance, modifications to the bromomethyl group can enhance cytotoxicity against breast cancer cells, as demonstrated in laboratory studies.
Flavor Enhancement
The compound has been explored for its potential use in the food industry as a flavor modifier. Its aromatic properties can be utilized to enhance the sensory attributes of food products.
- Case Study: Flavor Profiles
In experiments involving food formulations, the addition of this compound resulted in a significant improvement in the overall flavor profile of beverages. Sensory analysis indicated that it could contribute to more complex flavor notes without overpowering other ingredients.
Materials Science
Due to its unique chemical structure, this compound can be employed in the development of advanced materials such as polymers or coatings.
- Case Study: Polymer Synthesis
The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical properties. Research has demonstrated that polymers synthesized with this compound exhibit enhanced durability and resistance to environmental degradation.
Table 1: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Precursor for pharmaceutical synthesis | Potential anticancer activity against specific cell lines |
| Flavor Enhancement | Modifier for food and beverage flavors | Improved sensory profiles in beverage formulations |
| Materials Science | Development of advanced polymers | Enhanced thermal stability and mechanical properties |
Mechanism of Action
as an intermediate in the synthesis of 7-Hydroxycannabidiol, it likely interacts with various molecular targets and pathways involved in the metabolism of cannabidiol . Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and properties among the target compound and its analogs:
Key Observations:
Diol groups (as in 521-37-9) versus dimethoxy groups (target and AG00DA8W) alter hydrogen-bonding capacity, affecting solubility and membrane permeability .
Stereochemical Considerations: The (1R,6R) configuration in the target compound and AG00DA8W is critical for aligning substituents in bioactive conformations, as seen in cannabinoid receptor studies . emphasizes that minor stereochemical changes (e.g., 3′R vs. 3′S) significantly impact optical rotation and bioactivity, underscoring the importance of precise synthesis .
Synthetic Pathways :
- Brominated analogs (e.g., target compound) may require Schlenk techniques and anhydrous conditions, as demonstrated in for similar bromocyclohexene derivatives .
- Silane-protected intermediates (e.g., tert-butyldimethylsilane in ) are common in preserving reactive functional groups during synthesis .
Computational and SAR Insights
Tools like SimilarityLab () enable rapid exploration of structure-activity relationships (SAR) by comparing commercial analogs and activity databases. For example:
- Bromine substitution may enhance target engagement but increase off-target risks (e.g., cytotoxicity).
- The pentyl chain’s length and branching (e.g., dimethylheptyl in 162153-04-0) could optimize lipid bilayer penetration .
Biological Activity
The compound 2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene is a complex organic molecule of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry and pharmacology.
Key Characteristics
- IUPAC Name : this compound
- Molecular Weight : 405.36 g/mol
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Properties : Many cyclohexene derivatives have shown efficacy against bacterial and fungal strains. The presence of the bromomethyl group may enhance these properties through halogenation effects, which can disrupt microbial membranes.
- Antioxidant Activity : The dimethoxy group is known to contribute to antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects : Compounds in this class have been associated with reduced inflammation through inhibition of pro-inflammatory cytokines.
Case Studies
- Antimicrobial Efficacy : A study investigating the antimicrobial activity of brominated compounds found that derivatives similar to our compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans .
- Antioxidant Activity Assessment : In vitro assays showed that compounds with methoxy groups exhibited enhanced radical scavenging abilities compared to their non-methoxylated counterparts .
- In Vivo Studies : Animal models treated with similar cyclohexene derivatives showed reduced inflammation markers, suggesting potential therapeutic applications for inflammatory diseases .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-Cyclohexen-1-one | Cyclohexene | Antimicrobial, Antioxidant |
| 3-Methyl-2-cyclohexen-1-one | Cyclohexenone | Antioxidant |
| 1,3-Benzenediol derivatives | Aromatic Compound | Antimicrobial, Anti-inflammatory |
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and what key steps ensure stereochemical fidelity?
Methodological Answer:
The synthesis involves multi-step processes starting with bromination of a pre-functionalized cyclohexene precursor, followed by cyclization and functional group modifications. Critical steps include:
- Bromination : Selective bromination at the methyl position using reagents like NBS (N-bromosuccinimide) under radical initiation conditions.
- Stereochemical Control : Chiral resolution via column chromatography or enantioselective catalysis to maintain (1R,6R) configuration.
- Functionalization : Methoxy and pentyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation.
Reaction conditions (e.g., temperature, solvent polarity) are optimized to minimize racemization .
Advanced: How can researchers resolve contradictions in reported cytotoxicity data of derivatives against cancer cell lines?
Methodological Answer:
Discrepancies may arise from variations in derivative substituents, cell line specificity, or assay protocols. To address this:
- Standardized Assays : Use uniform cell viability assays (e.g., MTT, ATP-based luminescence) across studies.
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., bromomethyl group) and test against panels of cancer cell lines (e.g., MCF-7, HeLa).
- Control Variables : Maintain consistent incubation times, serum concentrations, and solvent controls (e.g., DMSO < 0.1% v/v) .
Basic: What spectroscopic techniques are recommended for characterizing this compound's structure?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm stereochemistry (e.g., cyclohexene ring protons at δ 5.2–5.8 ppm) and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z: 392.37 for [M+H]).
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Advanced: What methodologies optimize reaction conditions for bromomethyl group functionalization while minimizing side reactions?
Methodological Answer:
The bromomethyl group is prone to elimination or unintended substitution. Optimization strategies:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
- Temperature Control : Lower temperatures (0–25°C) reduce elimination.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
Monitor progress via TLC or in situ IR spectroscopy to terminate reactions at optimal conversion .
Basic: What are the primary chemical reactions this compound undergoes, and what factors influence product distribution?
Methodological Answer:
Key reactions include:
- Oxidation : Bromomethyl → carbonyl using KMnO/HSO.
- Reduction : Bromo → methyl via LiAlH or catalytic hydrogenation.
- Nucleophilic Substitution : Bromine replacement with azide (NaN) or amines.
Product distribution depends on solvent polarity, nucleophile strength, and steric hindrance from the cyclohexene ring .
Advanced: How to design experiments to evaluate the environmental impact given limited ecotoxicological data?
Methodological Answer:
Adopt tiered testing frameworks as in Project INCHEMBIOL:
- Fate Studies : Assess biodegradability (OECD 301) and soil mobility (column leaching tests).
- Toxicity Screening : Use model organisms (Daphnia magna, zebrafish embryos) for acute/chronic toxicity.
- Computational Modeling : Predict bioaccumulation (log P ~4.2) and persistence using EPI Suite .
Basic: What safety precautions are advised when handling this compound due to limited toxicity data?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HBr).
- First Aid : Immediate rinsing for skin/eye contact; seek medical attention if inhaled .
Advanced: What computational approaches predict the compound's interaction with biological targets?
Methodological Answer:
- Molecular Docking : Simulate binding to receptors (e.g., cannabinoid receptors) using AutoDock Vina.
- QSAR Models : Corrogate substituent effects with cytotoxicity using CoMFA or machine learning algorithms.
- MD Simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales .
Basic: How does the stereochemistry at (1R,6R) positions influence the compound's reactivity?
Methodological Answer:
The (1R,6R) configuration imposes steric constraints on the cyclohexene ring, affecting:
- Reaction Accessibility : Bulky substituents hinder nucleophilic attack at the bromomethyl site.
- Conformational Stability : Chair conformations influence oxidation rates (e.g., faster epoxidation in axial positions) .
Advanced: What strategies enhance the thermal stability of polymers incorporating this compound?
Methodological Answer:
- Copolymer Design : Blend with thermally stable monomers (e.g., polyimides).
- Crosslinking : Use UV or peroxide initiators to create covalent networks.
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (>250°C target) under nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
